Propionylferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionylferrocene is an organometallic compound with the chemical formula (C5H5)(C5H4)Fe(COCH2CH3). It consists of a ferrocene core, where one of the cyclopentadienyl rings is substituted with a propionyl group. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propionylferrocene can be synthesized through several methods. One common approach involves the reaction of ferrocene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds as follows:
Ferrocene + Propionyl Chloride + AlCl3: The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The mixture is stirred at a low temperature (0-5°C) to control the reaction rate and minimize side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propionylferrocene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form the corresponding ferrocinium ion. Common oxidizing agents include ferric chloride (FeCl3) and ceric ammonium nitrate (CAN).
Reduction: The compound can be reduced back to ferrocene using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the cyclopentadienyl rings.
Common Reagents and Conditions
Oxidation: Ferric chloride (FeCl3), ceric ammonium nitrate (CAN)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Ferrocinium ion
Reduction: Ferrocene
Substitution: Nitro-substituted ferrocene derivatives
Scientific Research Applications
Propionylferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique redox properties make it useful in studying electron transfer processes in biological systems.
Medicine: this compound derivatives have been investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry: It is employed in the development of advanced materials, including polymers and nanomaterials, due to its stability and electronic properties .
Mechanism of Action
The mechanism by which propionylferrocene exerts its effects is primarily related to its redox properties. The compound can undergo reversible oxidation and reduction, making it an effective electron transfer agent. In biological systems, it can interact with various molecular targets, including enzymes and proteins, influencing cellular processes such as signal transduction and metabolic pathways .
Comparison with Similar Compounds
Propionylferrocene can be compared with other ferrocene derivatives, such as:
Acetylferrocene: Similar to this compound but with an acetyl group instead of a propionyl group. It exhibits similar redox properties but may differ in reactivity and solubility.
Butyrylferrocene: Contains a butyryl group, making it slightly bulkier than this compound. This can affect its steric interactions and reactivity.
Ferrocenylmethanol: Features a hydroxymethyl group, providing different functionalization possibilities compared to this compound
Conclusion
This compound is a versatile organometallic compound with significant applications in chemistry, biology, medicine, and industry. Its unique redox properties and ability to undergo various chemical reactions make it a valuable tool in scientific research and industrial processes. Understanding its preparation methods, chemical reactivity, and mechanism of action can further enhance its utility in various fields.
Properties
CAS No. |
1271-79-0 |
---|---|
Molecular Formula |
C13H14FeO |
Molecular Weight |
242.099 |
IUPAC Name |
cyclopentane;1-cyclopentylpropan-1-one;iron |
InChI |
InChI=1S/C8H9O.C5H5.Fe/c1-2-8(9)7-5-3-4-6-7;1-2-4-5-3-1;/h3-6H,2H2,1H3;1-5H; |
InChI Key |
ASMBIIOLFCSSNE-UHFFFAOYSA-N |
SMILES |
CCC(=O)[C]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.